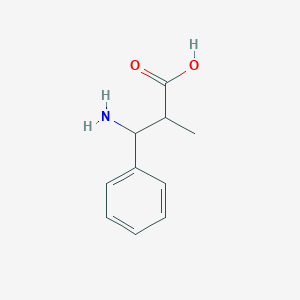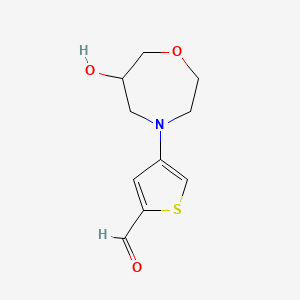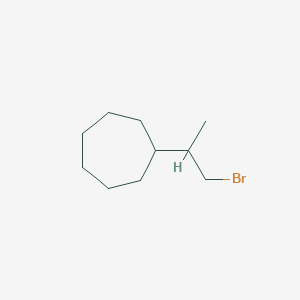
(1-Bromopropan-2-yl)cycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromopropan-2-yl)cycloheptane is an organobromine compound characterized by a bromine atom attached to a propyl group, which is further connected to a cycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopropan-2-yl)cycloheptane typically involves the bromination of propylcycloheptane. One common method is the free-radical bromination, where propylcycloheptane is treated with bromine in the presence of a radical initiator such as light or heat. The reaction proceeds as follows:
C7H13CH2CH3+Br2→C7H13CH2CH2Br+HBr
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
化学反応の分析
Types of Reactions
(1-Bromopropan-2-yl)cycloheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The propyl group can be oxidized to form alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of (2-Hydroxypropyl)cycloheptane, (2-Cyanopropyl)cycloheptane, etc.
Elimination: Formation of propylcycloheptene.
Oxidation: Formation of (2-Hydroxypropyl)cycloheptane or (2-Oxopropyl)cycloheptane.
科学的研究の応用
(1-Bromopropan-2-yl)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Bromopropan-2-yl)cycloheptane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
1-Bromopropane: A simpler compound with a similar bromine-containing structure but without the cycloheptane ring.
Cycloheptane: A cycloalkane with a seven-membered ring, lacking the bromine and propyl groups.
2-Bromopropane: Similar in structure but with the bromine atom attached to the second carbon of the propyl group.
Uniqueness
(1-Bromopropan-2-yl)cycloheptane is unique due to the presence of both a cycloheptane ring and a brominated propyl group
特性
分子式 |
C10H19Br |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
1-bromopropan-2-ylcycloheptane |
InChI |
InChI=1S/C10H19Br/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3 |
InChIキー |
IUOUDPPJDFKGIS-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)C1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)
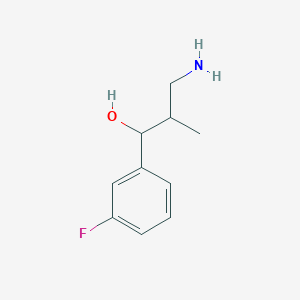
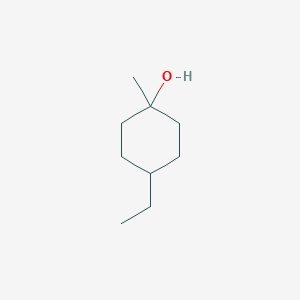
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
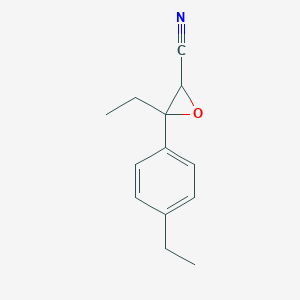
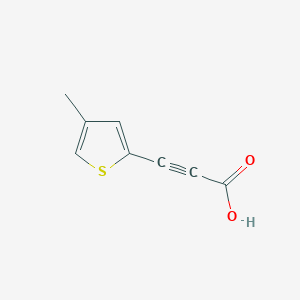
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
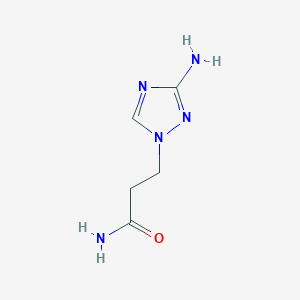
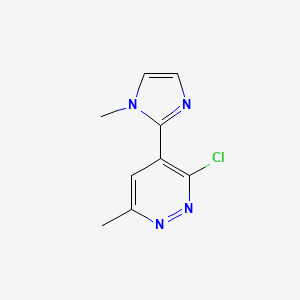
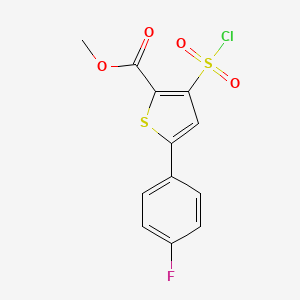
![Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine](/img/structure/B13175291.png)
